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Compound of Interest

Compound Name:
Indanofan 10 microg/mL in

Cyclohexane

Cat. No.: B13813006

Get Quote

Executive Summary
Indanofan (CAS: 133220-30-1) is a lipophilic oxirane herbicide that functions as a potent

inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases. While primarily established as an

agrochemical, its specific mode of action—targeting the elongation of C18:0 to C20:0 fatty

acids—makes it a critical reference compound in metabolic research and early-stage discovery

for lipid biosynthesis inhibitors.

For researchers and formulation scientists, Indanofan presents a classic challenge of

lipophilicity. Its solubility profile is characterized by poor aqueous solubility (~17.1 mg/L) but

exceptional solubility in polar organic solvents like acetone and methanol (>500 g/L). This

guide provides a definitive technical analysis of its solubility landscape, offering validated

protocols for stock solution preparation and saturation solubility determination to ensure

experimental reproducibility.

Physicochemical Characterization
Understanding the molecular architecture of Indanofan is a prerequisite for predicting its

solvent interactions. The molecule features a rigid indan-1,3-dione core bridged to a
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chlorophenyl-substituted oxirane, creating a structure that is highly hydrophobic yet capable of

dipole-dipole interactions in polar aprotic solvents.

Table 1: Core Physicochemical Properties

Property Value Notes

Molecular Formula C₂₀H₁₇ClO₃

Molecular Weight 340.80 g/mol

Physical State Colorless Crystals

Melting Point 60.4 – 61.3 °C
Low MP facilitates melt-based

formulations

LogP (Octanol/Water) 3.59 Highly Lipophilic [1]

Chirality Chiral (S-enantiomer active) Often supplied as a racemate

Solubility Landscape: Organic vs. Aqueous
The solubility data below highlights the stark contrast between aqueous and organic

environments. Indanofan follows the "like dissolves like" principle: its aromatic and oxirane

moieties interact favorably with organic solvents through van der Waals forces and dipole

interactions, while the lack of hydrogen bond donors limits its water solubility.

Table 2: Solubility Profile at 20°C
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Solvent Class
Specific
Solvent

Solubility
(mg/L)

Solubility (g/L)
Interpretation
for Lab Use

Aqueous Water (pH 7) 17.1 0.017

Poor. Unsuitable

for direct stock

prep.

Ketone Acetone > 500,000 > 500

Excellent. Ideal

for primary stock

solutions.

Alcohol Methanol > 500,000 > 500

Excellent. Good

for analytical

standards.

Alkane n-Hexane 120,000 120

Good. Useful for

liquid-liquid

extraction.

Aromatic Toluene
High (Est.

>200g/L)
-

Likely high due

to π-π stacking

interactions.

Data Source: Synthesized from PPDB and regulatory dossiers [1][2].

Mechanistic Insight:
Acetone/Methanol: The high solubility (>500 g/L) suggests that the dipole moment of the

indandione ring aligns well with polar organic solvents. This makes acetone the solvent of

choice for preparing high-concentration stocks (e.g., 100 mM) that can be spiked into

aqueous media.

Hexane: The significant solubility in hexane (120 g/L) confirms the molecule's high

lipophilicity, driven by the hydrophobic chlorophenyl and ethyl groups.

Technical Protocol: Saturation Solubility
Determination

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13813006?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To verify solubility data in a specific solvent system (e.g., a novel formulation vehicle), use this

self-validating "Shake-Flask" protocol. This method is the gold standard for thermodynamic

solubility profiling.

Protocol: Equilibrium Solubility by Shake-Flask Method
Objective: Determine the thermodynamic solubility of Indanofan in a target solvent at 25°C.

Preparation: Add excess solid Indanofan (approx. 50 mg) to a glass vial containing 2 mL of

the target solvent.

Check: Ensure solid particles are clearly visible at the bottom. If all dissolve, add more

solid.

Equilibration: Cap the vial tightly. Place it in a temperature-controlled orbital shaker at 25°C.

Agitation: Shake at 200 RPM for 24–48 hours. This ensures the system reaches

thermodynamic equilibrium.

Phase Separation:

Remove the vial and let it stand for 1 hour to allow sedimentation.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with

the solvent to prevent adsorption losses).

Quantification:

Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 70:30) to land within the linear

range of your detector.

Analyze via HPLC-UV (254 nm) against a standard curve prepared in the same solvent.
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Figure 1: Validated workflow for determining thermodynamic saturation solubility.

Application Workflow: Bioassay Stock Preparation
When using Indanofan in biological assays (e.g., cell culture or enzyme inhibition), the

challenge is introducing the lipophilic compound into an aqueous buffer without precipitation.

Critical Rule: The final concentration of the organic carrier (DMSO or Acetone) in the assay

must typically remain < 0.1% to 1% (v/v) to avoid solvent toxicity.

Step-by-Step Dilution Strategy
Primary Stock: Dissolve Indanofan in 100% DMSO or Acetone to create a 10 mM stock

solution.

Why: 10 mM is high enough to allow significant dilution, minimizing solvent volume.

Intermediate Dilution: Dilute the primary stock 1:100 into the assay medium rapidly while

vortexing.

Result: 100 µM Indanofan in 1% solvent.

Observation: Check for "crashing out" (cloudiness). If precipitation occurs, use an

intermediate step with ethanol or reduce the concentration.

Final Assay: Add the intermediate solution to the cells/enzyme mix.
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Figure 2: Mechanism of Action. Indanofan targets the elongase complex, preventing VLCFA

synthesis [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b13813006/docs?utm_src=pdf-body-img#indanofan-physicochemical-profiling-and-solubility-guide-for-research-applications
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1180.htm
http://sitem.herts.ac.uk/aeru/ppdb/en/Reports/407.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Indanofan
https://www.degruyter.com/journal/key/znc/html
https://www.benchchem.com/product/b13813006?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13813006?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Indanofan (Ref: MK 243) [sitem.herts.ac.uk]

To cite this document: BenchChem. [Indanofan: Physicochemical Profiling and Solubility
Guide for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13813006/docs#indanofan-physicochemical-profiling-
and-solubility-guide-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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